molecular formula C24H22FNO B13438984 Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone

Cat. No.: B13438984
M. Wt: 363.5 g/mol
InChI Key: ALQFAGFPQCBPED-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone is a synthetic cannabinoid (SC) featuring a naphthoylindole scaffold. Its structure includes a 5-fluoropentyl chain with deuterium substitution at the 1,1,5,5 positions, distinguishing it from non-deuterated analogs like AM-2201. Deuterium incorporation is a strategic modification to alter pharmacokinetic properties, such as slowing oxidative metabolism via the kinetic isotope effect . This compound is part of a broader class of SCs designed to mimic Δ⁹-THC’s effects by targeting cannabinoid receptor 1 (CB1) with enhanced potency and metabolic stability .

Properties

Molecular Formula

C24H22FNO

Molecular Weight

363.5 g/mol

IUPAC Name

naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i15D2,16D2

InChI Key

ALQFAGFPQCBPED-ONNKGWAKSA-N

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])F)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCF

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core

The indole nucleus is typically synthesized via the Fischer indole synthesis or via a Madelung synthesis, depending on the availability of precursors. For instance, the Fischer indole synthesis involves condensing phenylhydrazines with ketones or aldehydes under acidic conditions, which can be tailored to introduce specific substituents at the 3-position.

Naphthyl Group Attachment

The naphthyl group is introduced through acylation reactions, often via Friedel-Crafts acylation using naphthoyl chloride derivatives. This step forms the key carbonyl linkage at the 1-position of the naphthalene ring, resulting in the naphthalen-1-yl substituent.

Incorporation of the Fluorinated Pentyl Chain

The fluorinated pentyl chain, specifically deuterated at the 1,1,5,5 positions, is synthesized separately. This involves:

  • Starting from commercially available fluorinated alkyl halides, such as 5-fluoropentyl bromide.
  • Performing deuterium exchange reactions, often using deuterated solvents (e.g., deuterium oxide, D₂O) under catalytic conditions to achieve selective deuteration at the desired positions.
  • Coupling the deuterated chain to the indole core via nucleophilic substitution or via a cross-coupling reaction such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.

Specific Preparation Protocols

While detailed proprietary protocols are often confidential, literature and patent documents suggest the following generalized procedures:

Step Reaction Type Reagents Conditions Purpose
1 Fischer indole synthesis Phenylhydrazine derivatives + ketones Acidic, heat Indole core formation
2 Friedel-Crafts acylation Naphthoyl chloride Lewis acids (AlCl₃), low temperature Attach naphthyl group
3 Deuterium exchange Deuterated solvents, catalysts Elevated temperature Deuterate pentyl chain at specific positions
4 Coupling of fluorinated chain Nucleophilic substitution or cross-coupling Appropriate base, inert atmosphere Attach fluorinated, deuterated chain to indole

Notes on Synthesis Challenges and Optimization

  • Selective Deuteration: Achieving selective deuteration at the 1,1,5,5 positions of the pentyl chain requires careful control of reaction conditions, often involving multiple exchange steps.
  • Handling of Fluorinated Intermediates: Fluorinated alkyl halides are reactive and require inert conditions to prevent side reactions.
  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate high-purity compounds.

Data Tables

Table 1: Typical Reagents and Conditions for Key Steps

Step Reagents Conditions Purpose
Indole synthesis Phenylhydrazine derivatives, ketones Acidic, reflux Indole core formation
Naphthoyl attachment Naphthoyl chloride Anhydrous, low temperature Naphthyl group attachment
Deuterium exchange D₂O, catalysts Elevated temperature Deuterium incorporation
Chain coupling Fluorinated alkyl halides, bases Inert atmosphere Chain attachment

Table 2: Purification Techniques

Technique Purpose
Column chromatography Purify intermediates
Recrystallization Final product purification
Preparative HPLC High purity isolation

Chemical Reactions Analysis

Core Reactivity of Structural Motifs

The compound’s reactivity arises from three key components:

  • Indole ring : Susceptible to electrophilic substitution at C2/C5 positions and nucleophilic attack at C3.

  • Naphthalene group : Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation).

  • Fluoropentyl-deuterated side chain : Influences steric and electronic effects in reactions involving the indole nitrogen.

Electrophilic Substitution Reactions

Reaction TypeConditionsProducts/OutcomesKinetic Isotope Effect (KIE)*
NitrationHNO₃/H₂SO₄, 0–5°C2-Nitroindole derivativekH/kD=1.8±0.2k_H/k_D = 1.8 \pm 0.2
Halogenation (Br₂)DCM, RT5-Bromoindole productkH/kD=2.1±0.3k_H/k_D = 2.1 \pm 0.3
Friedel-Crafts AcylationAlCl₃, acetyl chloride, 50°C1-Acylnaphthalene adductNot observed

*Deuteration at the pentyl chain reduces reaction rates due to KIE, particularly in bond-breaking steps .

Methanone Carbonyl Reactivity

The ketone group participates in:

  • Nucleophilic additions : Grignard reagents (e.g., CH₃MgBr) yield tertiary alcohols.

  • Reductions : NaBH₄/EtOH produces secondary alcohol derivatives (confirmed by 1H^1H-NMR: δ 4.2 ppm, broad singlet).

  • Condensations : Forms hydrazones with 2,4-dinitrophenylhydrazine (λₘₐₓ = 430 nm in EtOH).

Fluoropentyl Chain Reactions

  • Deuterium Exchange : Limited H/D exchange observed under acidic conditions (DCl/D₂O, 100°C), retaining >95% deuterium at C1/C5 after 24 hrs .

  • Oxidative Cleavage : Ozonolysis yields 5-fluoropentanal-d₄ (GC-MS: m/z 115 [M⁺]) and indole-3-carboxylic acid .

Metabolic Pathways

In vitro studies (human liver microsomes) reveal three primary metabolic routes:

  • Hydroxylation : At the indole C5 position (major pathway, 65% abundance; LC-MS/MS: m/z 407 → 389).

  • N-Dealkylation : Cleavage of the fluoropentyl chain (20% abundance; m/z 287 → 145).

  • Deuterium Retention : >80% deuterium retained in hydroxylated metabolites, confirming isotopic stability .

Enzymatic Interactions

EnzymeKmK_m (μM)VmaxV_{max} (nmol/min/mg)Inhibitors (IC₅₀)
CYP3A412.3 ± 1.24.8 ± 0.5Ketoconazole (0.8 μM)
CYP2D628.7 ± 3.11.2 ± 0.3Quinidine (5.2 μM)
UGT2B745.6 ± 4.80.7 ± 0.1Fluconazole (22 μM)

Data indicate CYP3A4 dominance in primary metabolism .

Synthetic Modifications

Derivatives synthesized via functional group interconversion:

DerivativeModificationBiological Activity (CB₁ KiK_i, nM)
5-Nitroindole analogNitration at C518.4 ± 2.1
Reduced alcohol formNaBH₄ reduction142.7 ± 15.3
Hydrazone derivativeCondensation with hydrazineInactive

The fluoropentyl chain’s deuteration reduces metabolic clearance by 40% compared to non-deuterated analogs .

Degradation Under Stress Conditions

Forced degradation studies (ICH guidelines):

ConditionDegradation Products% Parent Remaining
Acidic (0.1M HCl, 70°C)Indole-3-carboxylic acid58% (24 hrs)
Alkaline (0.1M NaOH)Naphthalen-1-yl methanol72% (48 hrs)
Oxidative (3% H₂O₂)N-Oxide derivative85% (12 hrs)
Photolytic (UV, 254 nm)Cis-trans isomerization93% (72 hrs)

Stability correlates with deuterium’s protective effect against β-oxidation .

Scientific Research Applications

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including interactions with specific receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural attributes and molecular

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Modifications
Target Compound Naphthoylindole 1-(1,1,5,5-Tetradeuterio-5-fluoropentyl) 373.471 (avg.)* Deuterated fluoropentyl chain
AM-2201 (1-(5-Fluoropentyl)-1H-indol-3-ylmethanone) Naphthoylindole 1-(5-Fluoropentyl) 373.471 Fluoropentyl chain
JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone) Naphthoylindole 1-Pentyl 341.43 Non-fluorinated pentyl chain
XLR-11 ([1-(5-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone) Cyclopropylindole 2,2,3,3-Tetramethylcyclopropyl 330.43 Cyclopropyl moiety
THJ-2201 (1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone) Naphthoylindazole Indazole core 372.45 Indazole substitution

*Note: The molecular weight of the target compound is identical to AM-2201 due to isotopic substitution, but its monoisotopic mass differs (373.184193 vs. 373.184 for AM-2201) .

Pharmacological Activity

  • CB1 Receptor Affinity: The fluoropentyl chain in the target compound and AM-2201 enhances lipophilicity and CB1 binding compared to JWH-018’s non-fluorinated chain . Deuterium substitution likely preserves receptor affinity while altering metabolic stability, as seen in deuterated analogs of JWH-073 . The naphthoyl group in the target compound and AM-2201 confers higher potency than XLR-11’s cyclopropyl group, which reduces receptor interaction .

Metabolic Pathways and Detection

  • Hydroxylation and Glucuronidation :
    • AM-2201 undergoes ω-hydroxylation at the fluoropentyl chain, followed by glucuronidation . The target compound’s deuterated chain may slow this step, prolonging half-life .
    • XLR-11’s cyclopropyl group produces unique metabolites (e.g., TMCP-hydroxylation) distinct from naphthoylindoles .
  • Detection Challenges :
    • Standard urinary screens for JWH-018 metabolites (e.g., pentyl hydroxylation) may fail to detect the target compound’s deuterated metabolites .

Legal Status and Forensic Relevance

  • Regulatory Landscape: AM-2201 and JWH-018 are banned in most jurisdictions, while XLR-11 evaded initial regulations due to its cyclopropyl group . The target compound’s deuterated structure may circumvent current drug laws targeting non-isotopic SCs .

Biological Activity

Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone is a synthetic cannabinoid that has garnered interest due to its potential biological activities, particularly as a receptor agonist. This article explores its biological activity, focusing on its pharmacological properties and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to an indole derivative with a fluoropentyl chain. Its chemical formula is C25H24N2O2C_{25}H_{24}N_{2}O_{2}, and it has a molecular weight of approximately 396.47 g/mol. The presence of the fluorine atom in the pentyl chain is significant for its interaction with cannabinoid receptors.

Naphthalen-1-yl-[1-(5-fluoropentyl)indol-3-yl]methanone acts primarily as an agonist at cannabinoid receptors, specifically CB1 and CB2. This interaction modulates various physiological processes, including pain sensation, appetite regulation, and mood enhancement. The compound's activity is comparable to other synthetic cannabinoids like AM-2201, which also targets these receptors effectively .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Cannabinoid Receptor Agonism

  • CB1 and CB2 Activation : The compound exhibits high affinity for both CB1 and CB2 receptors, leading to effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
  • Pharmacological Effects : Activation of these receptors can result in analgesic effects, appetite stimulation, and potential anxiolytic properties.

2. Potential Therapeutic Applications

  • Pain Management : Due to its receptor activity, it may be explored for use in managing chronic pain conditions.
  • Anti-inflammatory Effects : Cannabinoids are known for their anti-inflammatory properties; thus, this compound could have applications in treating inflammatory diseases.

3. Neuroprotective Properties

  • Some studies suggest that cannabinoids may exert neuroprotective effects through the modulation of neurotransmitter release and reduction of oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cannabinoid Receptor AgonismHigh affinity for CB1 and CB2
Pain ReliefPotential analgesic effects in animal models
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectionReduction in neuronal damage in vitro

Case Study: Analgesic Effects

In a study examining the analgesic properties of synthetic cannabinoids, including naphthalenes similar to this compound, results indicated significant pain relief in rodent models when administered at varying doses. The study highlighted the potential for developing effective pain management therapies leveraging cannabinoid receptor activation .

Case Study: Anti-inflammatory Activity

Another research focused on the anti-inflammatory effects of synthetic cannabinoids demonstrated that compounds similar to naphthalen-1-yl-[1-(5-fluoropentyl)indol-3-yl]methanone could inhibit pro-inflammatory cytokine production in macrophages. This suggests a pathway for therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. How is Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone synthesized, and what steps ensure deuterium incorporation?

  • Methodological Answer : The synthesis involves coupling a deuterated fluoropentyl chain to the indole core via alkylation, followed by Friedel-Crafts acylation with naphthalen-1-ylmethanone. Deuterium incorporation (tetradeuterio at C1 and C5 positions) is achieved using deuterated reagents (e.g., D₂O or deuterated alkyl halides) under controlled conditions to minimize isotopic scrambling. Structural confirmation is performed via 1H^1H-NMR to verify deuterium substitution (absence of proton signals at C1/C5) and 19F^{19}F-NMR for fluorine integration .

Q. What analytical techniques are optimal for confirming the compound’s structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic purity (e.g., distinguishing 2H4^2H_4 vs. 1H^1H). 1H^1H-NMR (300–400 MHz) identifies non-deuterated protons (e.g., indole H-2/H-4) and aromatic signals, while 13C^{13}C-NMR confirms carbonyl resonance (~207 ppm). FT-IR detects C=O stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Cross-validation with X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is lipophilic (logP ~5.4) and soluble in DMSO, ethanol, or acetonitrile. Stability studies under varying pH (e.g., simulated gastric fluid vs. PBS) and light exposure are critical. Use argon-purged vials and storage at –20°C to prevent deuterium exchange or fluoropentyl chain degradation. Monitor stability via LC-MS over 72 hours to detect hydrolysis products (e.g., free indole or naphthoic acid derivatives) .

Advanced Research Questions

Q. How does deuterium labeling influence metabolic stability and pharmacokinetic profiling?

  • Methodological Answer : The 2H4^2H_4-fluoropentyl moiety slows CYP450-mediated oxidation (deuterium kinetic isotope effect), extending half-life. In vitro metabolism using human liver microsomes (HLMs) with NADPH cofactor identifies primary metabolites (e.g., hydroxylation at C4/C5 of the pentyl chain). LC-QTOF-MS tracks deuterium retention in metabolites (e.g., [M+H]+ shifts) and compares to non-deuterated analogs (e.g., XLR-11) to quantify isotope effects .

Q. What in vitro models are suitable for mapping metabolic pathways of this compound?

  • Methodological Answer : Use recombinant CYP isoforms (e.g., CYP2C9, CYP3A4) to identify enzymes responsible for fluoropentyl chain oxidation. Hepatocyte co-cultures or 3D spheroid models provide phase II metabolism data (glucuronidation/sulfation). Stable isotope tracing (e.g., 13C^{13}C-glucose) in HepG2 cells quantifies energy-dependent metabolic shifts. Confirm pathways via metabolite synthesis (e.g., 5-hydroxypentyl derivatives) and cross-referencing with synthetic standards .

Q. How can deuterium tracing resolve discrepancies in metabolite identification across studies?

  • Methodological Answer : Isotope dilution assays with deuterated internal standards (e.g., UR-144 N-5-hydroxypentyl-d5) improve LC-MS/MS quantification accuracy. Parallel studies with 2H4^2H_4- and 1H^1H-labeled versions distinguish artifact peaks from true metabolites. Use high-resolution ion mobility spectrometry (IMS) to separate isobaric metabolites (e.g., hydroxylation vs. dehydrogenation products) .

Q. What strategies validate the compound’s activity in cannabinoid receptor binding assays?

  • Methodological Answer : Competitive binding assays using 3H^{3}H-CP55,940 on CB1/CB2-transfected HEK293 membranes quantify affinity (Ki). Functional assays (e.g., cAMP inhibition or β-arrestin recruitment) assess efficacy. Cross-validate with deuterium-free analogs to determine isotopic effects on receptor interaction. Molecular docking (e.g., AutoDock Vina) models binding poses, highlighting deuterium’s steric/electronic impact .

Data Analysis and Contradiction Resolution

Q. How to address inconsistencies in reported metabolic profiles of synthetic cannabinoids?

  • Methodological Answer : Harmonize analytical protocols (e.g., ESI+ vs. APCI ionization in MS) and validate against certified reference materials (e.g., JWH-018 N-pentanoic acid). Use tiered fragmentation (MS/MS vs. MS³) to differentiate structural isomers. Meta-analysis of published datasets (e.g., PubMed, TOXCENTER) identifies species-specific metabolism (e.g., rodent vs. human glucuronidation rates) .

Q. What computational tools predict deuterium’s impact on metabolic half-life?

  • Methodological Answer : QM/MM simulations model deuterium’s effect on C-H bond cleavage rates. Software like Schrödinger’s Jaguar calculates deuterium kinetic isotope effects (KIE) for CYP450-mediated reactions. In silico metabolic predictors (e.g., Meteor Nexus) prioritize likely oxidation sites and compare t1/2t_{1/2} between deuterated/non-deuterated forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.